molecular formula C25H26O2Si B8152633 6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one

Cat. No.: B8152633
M. Wt: 386.6 g/mol
InChI Key: AJGPUSJGAAHOPZ-UHFFFAOYSA-N
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Description

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one is a compound that features a tert-butyldiphenylsilyl (TBDPS) group attached to a dihydroindenone structure. The TBDPS group is commonly used as a protecting group for alcohols in organic synthesis due to its stability under acidic conditions and resistance to nucleophilic species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The general steps are as follows:

  • Dissolve the starting material containing the hydroxyl group in DMF.
  • Add TBDPSCl and imidazole to the solution.
  • Stir the reaction mixture at room temperature until the starting material is consumed.
  • Quench the reaction with methanol.
  • Purify the product using silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals and drug candidates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one primarily involves the stability and reactivity of the TBDPS group. The TBDPS group provides steric protection to the hydroxyl group, preventing unwanted reactions. It can be selectively removed under mild conditions using fluoride ions, allowing for controlled deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butyldiphenylsilyloxy)-2,3-dihydroinden-1-one is unique due to the combination of the TBDPS protecting group and the dihydroindenone core. The TBDPS group offers increased stability towards acidic hydrolysis and nucleophilic species, making it a valuable protecting group in complex synthetic sequences .

Properties

IUPAC Name

6-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O2Si/c1-25(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-20-16-14-19-15-17-24(26)23(19)18-20/h4-14,16,18H,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGPUSJGAAHOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(CCC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 6-hydroxy-1-indanone (250 g, 1687 mmol) (634549, commercially available from Sigma-Aldrich, St. Louis, Mo., USA), t-butyldiphenylchlorosilane (487 g, 1772 mmol) and imidazole (138 g, 2025 mmol) in degassed DMF (900 mL) was heated at 60° C. for 16 hours. The mixture was then concentrated to remove most of DMF, diluted with ether (3000 mL), filtered, and concentrated to give the initial product H1.1 (674 g, 100% yield) which was used in the next step reaction without further purification. MS ESI (pos.) M/E: 409 (M+Na).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
487 g
Type
reactant
Reaction Step Two
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

6-Hydroxy-1-indanone was prepared according to the procedure described by Nayak & Chakraborti, Tetrahedron Lett., 38, 8749-8752 (1997). A mixture of 6-hydroxy-1-indanone (5.00 g, 33.8 mmol), tert-butyldiphenylsilyl chloride (23.1 g, 84.2 mmol), and imidazole (6.90 g, 101.4 mmol) in degassed DMF (100 mL) was heated at 60° C. for 18 hours. The solvent was removed in vacuo and the residue purified by silica gel chromatography, eluting with a gradient of hexane—10% to 15% EtOAc, to yield the titled product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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